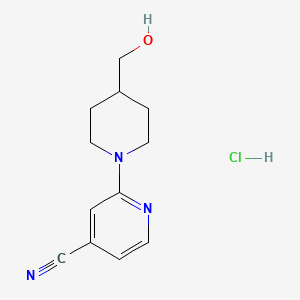

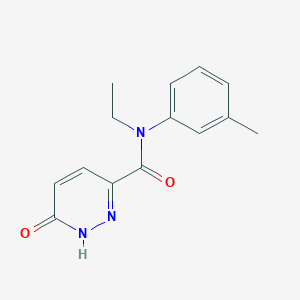

2-(4-(Hydroxymethyl)piperidin-1-yl)isonicotinonitrile hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(4-(Hydroxymethyl)piperidin-1-yl)isonicotinonitrile hydrochloride” is a chemical compound that has been used in scientific research due to its diverse range of properties. It is a biologically important alkylaminophenol compound .

Synthesis Analysis

This compound is synthesized by the Petasis reaction . The Petasis reaction is a reaction occurring between aldehyde, amine, and boronic acid . The fact that the reaction conditions were mild made it preferred in many applications .Molecular Structure Analysis

The structural analysis of the molecule is performed by FTIR, 1 H, 13 C NMR, and UV-Vis spectrometry and supported by the computational spectral studies . The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G ( d, p) basis set .Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

The molecular formula of the compound is C12H16ClN3O and the molecular weight is 253.73. More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications

Catalysis and Synthesis

2,2,6,6-Tetramethyl-1-piperidinyloxy catalyzes efficient oxidation of primary alcohols to aldehydes, revealing the potential of piperidine derivatives in facilitating selective chemical transformations without overoxidation to carboxylic acids. This efficiency highlights the role of piperidine structures in catalytic processes, potentially including derivatives such as 2-(4-(Hydroxymethyl)piperidin-1-yl)isonicotinonitrile hydrochloride (Einhorn, Einhorn, Ratajczak, & Pierre, 1996).

Herbicidal Activity

A series of substituted aryl-formyl piperidinone derivatives, incorporating fragments from natural products, demonstrated significant herbicidal activity. This suggests the utility of piperidine derivatives, such as 2-(4-(Hydroxymethyl)piperidin-1-yl)isonicotinonitrile hydrochloride, in developing new agrochemicals (Fu et al., 2021).

Antimicrobial Activities

Synthesis of (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride revealed moderate antimicrobial activities against various pathogens, indicating the potential of piperidine derivatives in contributing to the development of new antimicrobial agents (Ovonramwen, Owolabi, & Oviawe, 2019).

Anticancer Activity

The study on pyrano[3,2-c]chromene derivatives, catalyzed by piperidine, showcased excellent antitumor activity against several cancer cell lines. This highlights the role of piperidine as a catalyst in synthesizing compounds with potential anticancer properties (El-Agrody et al., 2020).

Bioorganometallic Chemistry

The synthesis and characterization of 4-(Hydroxymethyl)piperidine-1-carbodithioic acid and its complexes with Sn(IV) and Pd(II) indicate the utility of piperidine derivatives in the development of bioorganometallic compounds with biological activity (Anwar, Ali, Shahzadi, & Shahid, 2013).

Future Directions

The discovery of new compounds having the antiproliferative action against cancer cells is very important . Therefore, future research may focus on the potential applications of “2-(4-(Hydroxymethyl)piperidin-1-yl)isonicotinonitrile hydrochloride” and similar compounds in medical applications, particularly in cancer treatment .

properties

IUPAC Name |

2-[4-(hydroxymethyl)piperidin-1-yl]pyridine-4-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O.ClH/c13-8-11-1-4-14-12(7-11)15-5-2-10(9-16)3-6-15;/h1,4,7,10,16H,2-3,5-6,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIGVQMHNUGASRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C2=NC=CC(=C2)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Hydroxymethyl)piperidin-1-yl)isonicotinonitrile hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-bromo-4-(2,4-dichlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2674027.png)

![1-(4-Chlorophenyl)-3-[imino(nitroamino)methyl]-thiourea](/img/structure/B2674028.png)

![2-{[1-(5-chlorothiophen-2-yl)ethyl]amino}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2674032.png)

![5-(4-methylphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid](/img/structure/B2674033.png)

![2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2674035.png)

![5-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2674042.png)